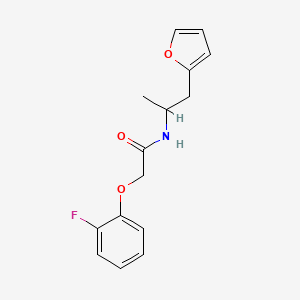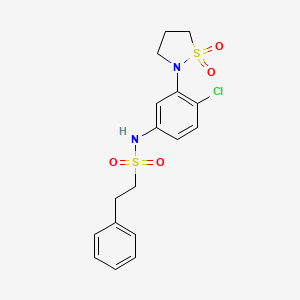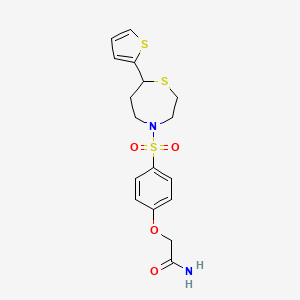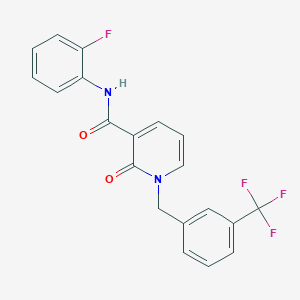
2-Chloro-6-isobutyl-nicotinic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-isobutyl-nicotinic acid methyl ester is C11H14ClNO2, and its molecular weight is 227.69.Chemical Reactions Analysis
Esters, such as this compound, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .Applications De Recherche Scientifique
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives, including compounds structurally related to 2-Chloro-6-isobutyl-nicotinic acid methyl ester, have been studied for their vasorelaxant and antioxidant properties. These compounds have shown promising results in inducing vasorelaxation in a dose-dependent manner and exhibiting significant antioxidant activities in both DPPH and SOD assays. The study highlights the potential of these compounds in developing therapeutics targeting vascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).
Synthesis and Chemical Stability
Research on the synthesis of nicotinic acid derivatives, closely related to the compound of interest, provides insights into various chemical routes and stability assessments. A study detailed the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acids, revealing alternative synthetic routes and the chemical stability of these compounds. This research contributes to understanding the synthesis and potential modifications of compounds like this compound, offering a foundation for developing new chemical entities (Ferlin et al., 2006).
Antinociceptive Activity
Methyl nicotinate, a methyl ester of nicotinic acid and structurally similar to the compound , was investigated for its antinociceptive activity. This study demonstrates the potential pharmacological applications of nicotinic acid derivatives, suggesting that modifications to the ester group, as seen in this compound, could influence the compound's therapeutic efficacy and safety profile (Erharuyi et al., 2015).
Agricultural Chemical Analysis
Research on 2,4-D isooctyl ester, a compound with structural similarities to the one of interest, emphasizes the importance of accurate chemical analysis in agriculture. This study outlines a method for the quantitative analysis of herbicide residues, which can be adapted for assessing the presence and stability of this compound in environmental samples. Such analyses are crucial for evaluating the environmental impact and safety of chemical agents used in agriculture (Zheng et al., 2020).
Mécanisme D'action
Target of Action
“2-Chloro-6-isobutyl-nicotinic acid methyl ester” is a type of ester, which are often involved in biological reactions as substrates or products
Mode of Action
Esters like “this compound” often undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This reaction is usually catalyzed by enzymes known as esterases.
Propriétés
IUPAC Name |
methyl 2-chloro-6-(2-methylpropyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)6-8-4-5-9(10(12)13-8)11(14)15-3/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFAJXJZQQAVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

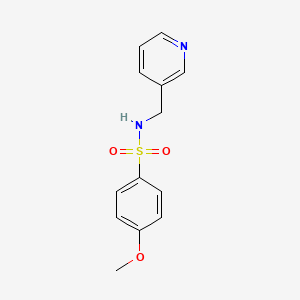
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2566336.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)
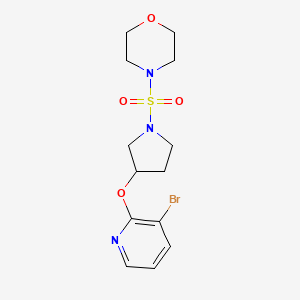
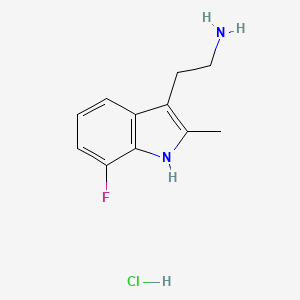
![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)
